molecular formula C10H9ClN2S B2724801 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole CAS No. 67642-97-1

5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole

Cat. No. B2724801
CAS RN: 67642-97-1
M. Wt: 224.71
InChI Key: PLMBPRNPVNHZRQ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole, also known as CMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family, which is known for its diverse biological activities.

Scientific Research Applications

  • Crystal Structure Analysis : The compound 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole and its derivatives have been extensively studied for their crystal structures. For instance, docking studies and X-ray crystallography were used to determine the structures of related tetrazole derivatives, providing insights into their molecular configurations and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Al-Hourani et al., 2015).

  • Molecular Docking and Inhibitory Activity : Molecular docking studies play a significant role in understanding how these compounds interact with biological targets. For instance, the inhibitory activity of similar imidazole derivatives against enzymes like glucosamine 6-phosphate synthase has been investigated using molecular docking studies, suggesting potential applications in developing antimicrobial agents (Sharma et al., 2018).

  • Corrosion Inhibition : Imidazole derivatives, including those related to 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole, have been studied for their role in corrosion inhibition. Quantum chemical and experimental evaluations have shown that certain imidazole derivatives can act as effective corrosion inhibitors, which is significant for protecting metals in various industrial applications (Ouakki et al., 2019).

  • Antimicrobial and Anticancer Properties : The structural variants of 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole have shown potential in antimicrobial and anticancer studies. For instance, certain imidazole-carbene silver(I) compounds derived from related structures have exhibited cytotoxic effects against cancer cell lines and antibacterial properties, indicating their potential in therapeutic applications (Streciwilk et al., 2014).

  • Host for Anions : Some bisphenol derivatives of imidazole have been investigated for their ability to host anions, demonstrating the versatility of imidazole structures in forming complexes with various anions. This property is essential for applications in catalysis and materials science (Nath & Baruah, 2012).

properties

IUPAC Name

5-(4-chlorophenyl)-2-methylsulfanyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-14-10-12-6-9(13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMBPRNPVNHZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole

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